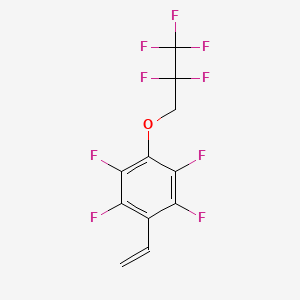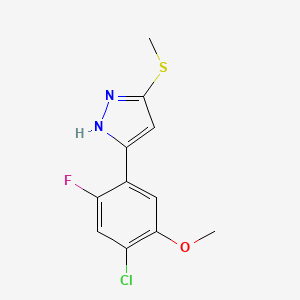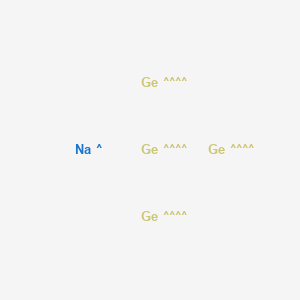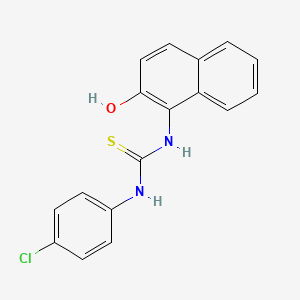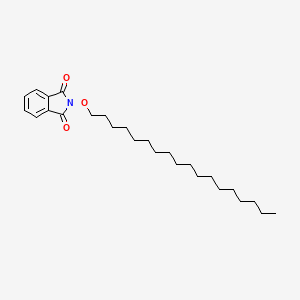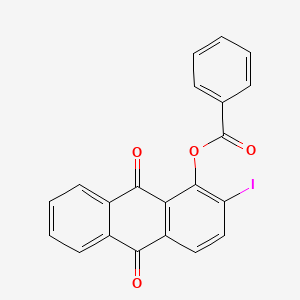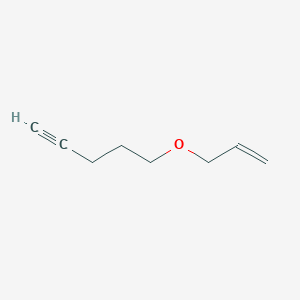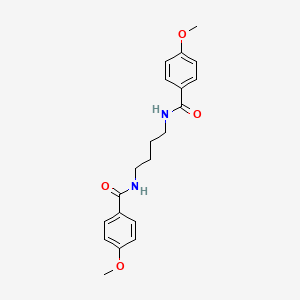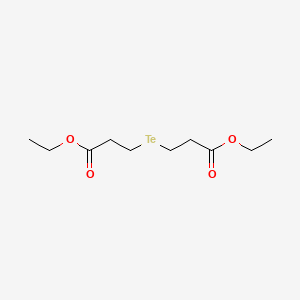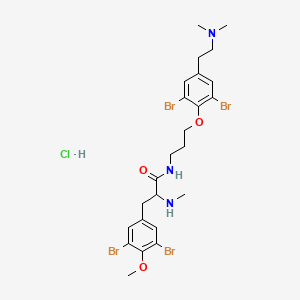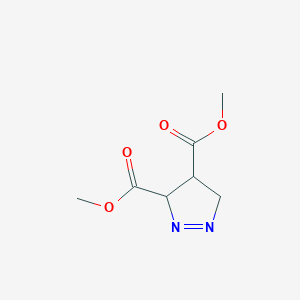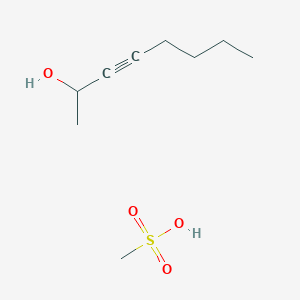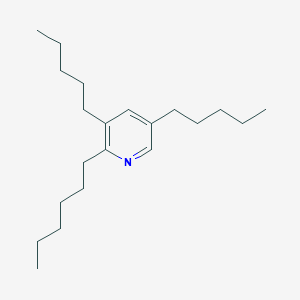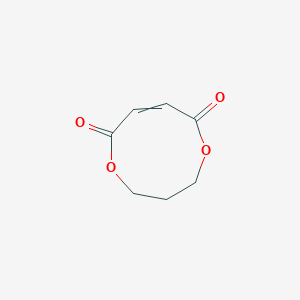![molecular formula C16H29NO6 B14286780 12-[Bis(carboxymethyl)amino]dodecanoic acid CAS No. 113991-36-9](/img/structure/B14286780.png)
12-[Bis(carboxymethyl)amino]dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[Bis(carboxymethyl)amino]dodecanoic acid is a complex organic compound characterized by its long carbon chain and functional groups, including carboxylic acid and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(carboxymethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with bis(carboxymethyl)amine. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
12-[Bis(carboxymethyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce dodecanol derivatives .
Applications De Recherche Scientifique
12-[Bis(carboxymethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 12-[Bis(carboxymethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Aminododecanoic acid: An ω-amino fatty acid with similar structural features but different functional groups.
Dodecanoic acid: A simpler fatty acid lacking the amino and bis(carboxymethyl) groups
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields .
Propriétés
Numéro CAS |
113991-36-9 |
|---|---|
Formule moléculaire |
C16H29NO6 |
Poids moléculaire |
331.40 g/mol |
Nom IUPAC |
12-[bis(carboxymethyl)amino]dodecanoic acid |
InChI |
InChI=1S/C16H29NO6/c18-14(19)10-8-6-4-2-1-3-5-7-9-11-17(12-15(20)21)13-16(22)23/h1-13H2,(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
VBKNCEOQVQLMIJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)O)CCCCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


